

Application Notes and Protocol: Measuring Apoptosis Induced by SHR2554 Using Annexin V Staining

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Compound of Interest

Compound Name: EZH2-IN-15

Cat. No.: B2451217

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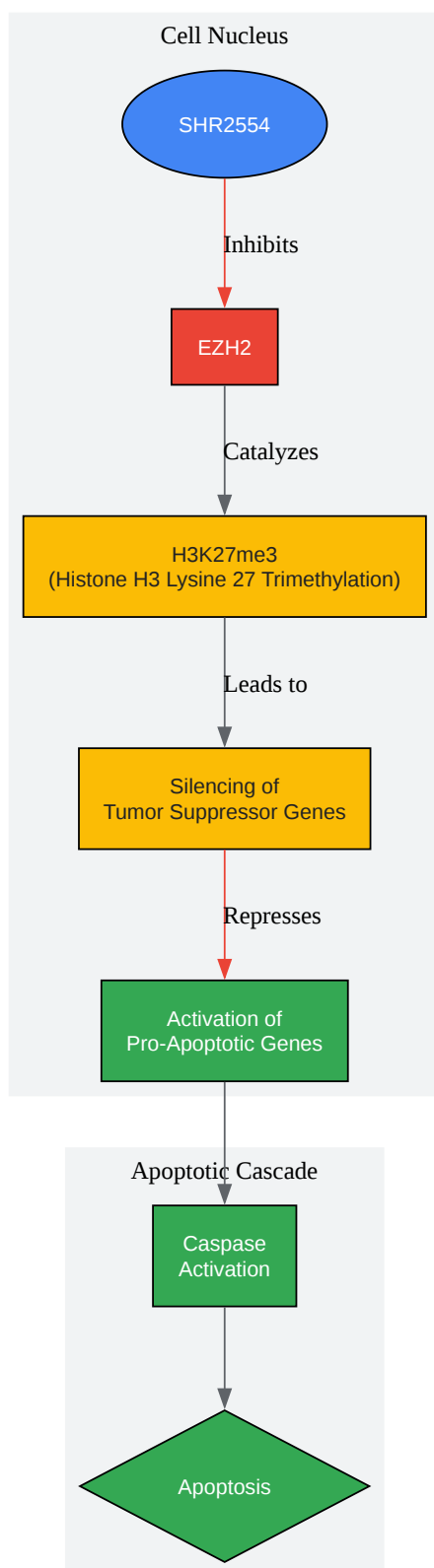
For Researchers, Scientists, and Drug Development Professionals

Introduction

SHR2554 is an orally available, selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2][3] Dysregulation of EZH2 is implicated in the development of various cancers, particularly lymphomas.[2][4] SHR2554 has demonstrated the ability to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells.[5][6] This makes the assessment of apoptosis a critical component in evaluating the efficacy of SHR2554 in preclinical and clinical research.

The Annexin V assay is a common and reliable method for detecting early to late-stage apoptosis.[7] In healthy cells, phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During apoptosis, PS translocates to the outer leaflet, where it can be detected by Annexin V, a calcium-dependent phospholipid-binding protein.[7][8][9] Co-staining with a viability dye, such as Propidium Iodide (PI), allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[8][10] This document provides a detailed protocol for assessing apoptosis in cell lines treated with SHR2554 using the Annexin V/PI staining method followed by flow cytometry analysis.

Signaling Pathway of EZH2 Inhibition Leading to Apoptosis



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Caption: EZH2 inhibition by SHR2554 leads to apoptosis.

Experimental Protocol: Annexin V/PI Apoptosis Assay

This protocol is designed for the analysis of apoptosis in suspension or adherent cell cultures treated with SHR2554.

Materials:

- SHR2554 compound
- Appropriate cancer cell line (e.g., lymphoma cell lines)
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS), cold
- Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
- Flow cytometer

Procedure:

- Cell Seeding and Treatment:
 - Seed cells at a density that will allow for logarithmic growth during the treatment period.
 - Allow cells to adhere overnight (for adherent cell lines).
 - Treat cells with various concentrations of SHR2554 and a vehicle control (e.g., DMSO). Include a positive control for apoptosis if desired.
 - Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
- Cell Harvesting:
 - Suspension cells: Transfer the cell suspension to centrifuge tubes.

- Adherent cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells with PBS and detach them using a gentle method like trypsinization. Combine the collected medium and the detached cells.
- Centrifuge the cell suspensions at 300-400 x g for 5 minutes.
- Discard the supernatant and wash the cells once with cold PBS.
- Staining:
 - Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1×10^6 cells/mL.
 - Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide to the cell suspension.
 - Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.
[\[10\]](#)
 - After incubation, add 400 μ L of 1X Binding Buffer to each tube.
- Flow Cytometry Analysis:
 - Analyze the samples on a flow cytometer as soon as possible after staining.
 - Set up compensation and quadrants using unstained, single-stained (Annexin V-FITC only and PI only), and vehicle-treated controls.
 - Acquire data for at least 10,000 events per sample.

Data Interpretation:

The cell population will be separated into four quadrants:

- Lower-Left (Annexin V- / PI-): Live, healthy cells.
- Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

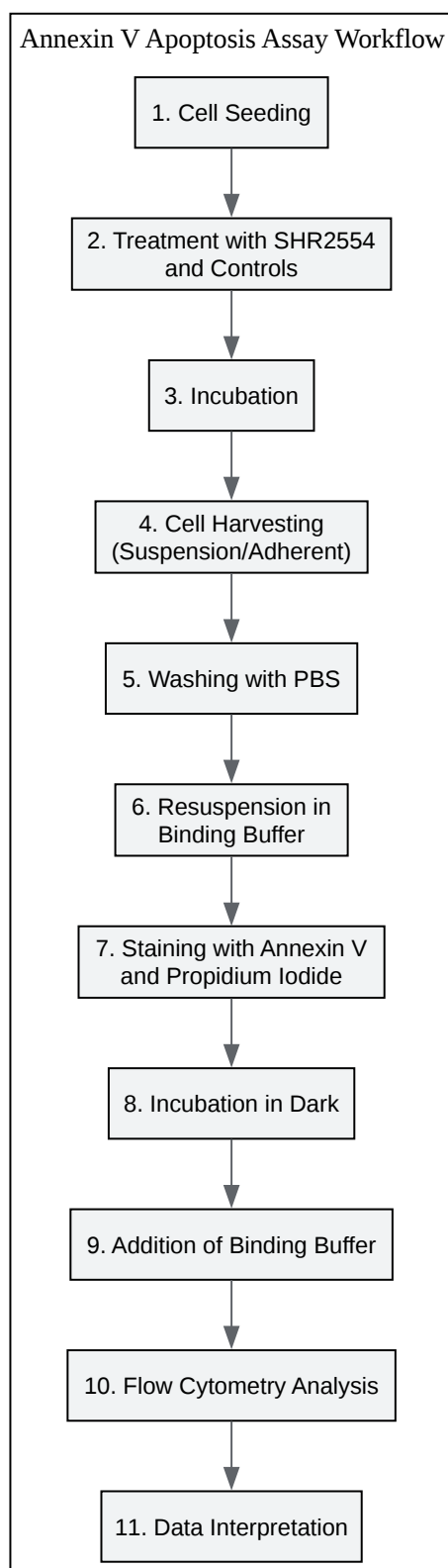
- Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
- Upper-Left (Annexin V- / PI+): Necrotic cells.

Data Presentation

The quantitative data from the flow cytometry analysis can be summarized in the following table. This allows for a clear comparison of the effects of different concentrations of SHR2554 on apoptosis induction.

Treatment Group	Concentration (nM)	% Live Cells (Annexin V- / PI-)	% Early Apoptotic Cells (Annexin V+ / PI-)	% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)	% Necrotic Cells (Annexin V- / PI+)
Vehicle Control	0				
SHR2554	10				
SHR2554	100				
SHR2554	1000				
Positive Control	Varies				

Experimental Workflow Diagram



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Caption: Step-by-step workflow for the Annexin V apoptosis assay.

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